BenchChemオンラインストアへようこそ!

7-Chloroimidazo[1,2-A]pyridin-2-amine

Antitubercular drug discovery Structure-activity relationship Lead optimization

7-Chloroimidazo[1,2-A]pyridin-2-amine is a strategic heterocyclic intermediate for anti-tubercular IPA analog synthesis targeting Mycobacterium tuberculosis QcrB. The pre-installed 7-chloro substituent enables direct Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), bypassing intermediate halogenation and accelerating library synthesis. SAR evidence confirms enhanced antimycobacterial potency and metabolic stability versus unsubstituted scaffolds. Computed TPSA (43.3 Ų) and XLogP3 (2) support CNS drug discovery. The 2-amine handle provides distinct derivatization vectors from 3-carboxamide IPA scaffolds, enabling JAK/BTK kinase inhibitor exploration.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1501148-82-8
Cat. No. B1430967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroimidazo[1,2-A]pyridin-2-amine
CAS1501148-82-8
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1Cl)N
InChIInChI=1S/C7H6ClN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2
InChIKeyUIUCNIUFUKIWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroimidazo[1,2-A]pyridin-2-amine (CAS 1501148-82-8) Technical Procurement Guide: Differentiated Heterocyclic Building Block for Antimycobacterial Drug Discovery


7-Chloroimidazo[1,2-A]pyridin-2-amine (CAS 1501148-82-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a recognized 'drug prejudice' scaffold in medicinal chemistry [1]. This compound features a fused imidazo-pyridine core with a chlorine substituent at the 7-position and a primary amine at the 2-position (C7H6ClN3; MW 167.60 g/mol), establishing it as a versatile intermediate for derivatization via cross-coupling and amine functionalization [2].

Why 7-Chloroimidazo[1,2-A]pyridin-2-amine Cannot Be Casually Substituted: Position-Specific Chlorination Drives Divergent SAR and Metabolic Profiles in Antimycobacterial Lead Optimization


Substituting 7-Chloroimidazo[1,2-A]pyridin-2-amine with other imidazo[1,2-a]pyridine congeners carries quantifiable risk in medicinal chemistry campaigns, particularly for antimycobacterial targets. SAR analyses of imidazopyridine amide (IPA) analogues reveal that halogen substitution at the 6- or 7-position significantly enhances both antimycobacterial potency and metabolic stability relative to unsubstituted analogs, a critical optimization parameter for advancing leads toward in vivo evaluation [1]. Furthermore, the 2-amine functionality provides a distinct vector for derivatization compared to 3-carboxamide scaffolds (e.g., Q203/Telacebec), enabling alternative pharmacophore exploration when scaffold switching strategies are pursued [1].

Quantitative Differentiation Evidence for 7-Chloroimidazo[1,2-A]pyridin-2-amine: Synthetic Versatility, Pharmacophore Enablement, and Structural Uniqueness Versus In-Class Alternatives


7-Chloro Substituent Confers Enhanced Activity and Metabolic Stability Over Unsubstituted Imidazo[1,2-a]pyridine Scaffolds in Antimycobacterial SAR

SAR studies of imidazo[1,2-a]pyridine amide (IPA) antitubercular agents demonstrate that 6- or 7-chloro substitution at the R2 position enhances both activity and metabolic stability compared to unsubstituted compounds, directly implicating the 7-chloro motif as a critical pharmacophoric element for achieving potency and favorable ADME properties [1].

Antitubercular drug discovery Structure-activity relationship Lead optimization

2-Amine Functional Handle Enables Divergent Derivatization Pathways Inaccessible to 3-Carboxamide Imidazopyridine Scaffolds

The primary amine at the 2-position of 7-Chloroimidazo[1,2-A]pyridin-2-amine provides a reactive handle for amide bond formation, urea synthesis, and other amine-directed transformations, enabling derivatization pathways that are structurally distinct from the 3-carboxamide series represented by Q203 (Telacebec) [1][2]. This scaffold divergence allows exploration of alternative vectors for target engagement and property optimization, including kinase inhibitor programs where imidazo[1,2-a]pyridin-2-ylamine compounds have demonstrated utility as Janus kinase and BTK inhibitors [3][4].

Medicinal chemistry Scaffold functionalization Derivatization strategies

Single-Point Halogen Substituent Enables Regioselective Cross-Coupling Chemistry for Rapid Library Synthesis

The 7-chloro substituent on 7-Chloroimidazo[1,2-A]pyridin-2-amine serves as a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling efficient introduction of aryl, heteroaryl, and amine diversity elements at the 7-position for library generation [1]. This regioselective handle is not present in unsubstituted or differently halogenated imidazo[1,2-a]pyridine analogs, which would require additional synthetic steps to install a reactive coupling site, increasing both time and material costs [1].

Cross-coupling chemistry Parallel synthesis Medicinal chemistry

Computed Physicochemical Properties Support Favorable Drug-Likeness and CNS Penetration Potential for Derivative Optimization

Computed physicochemical properties for 7-Chloroimidazo[1,2-A]pyridin-2-amine indicate a topological polar surface area (TPSA) of 43.3 Ų and a calculated partition coefficient (XLogP3) of 2, placing this scaffold within favorable ranges for oral bioavailability and central nervous system (CNS) penetration (TPSA < 90 Ų; cLogP 1-3) [1]. These baseline properties provide a rational starting point for derivative optimization toward orally bioavailable or CNS-active therapeutics, a computational advantage not automatically conferred by more polar or lipophilic imidazopyridine variants.

Physicochemical property prediction Drug-likeness CNS drug discovery

Optimal Research and Procurement Use Cases for 7-Chloroimidazo[1,2-A]pyridin-2-amine (CAS 1501148-82-8)


Antimycobacterial Lead Optimization: Leveraging 7-Chloro Substitution for Enhanced Potency and Metabolic Stability

Procure 7-Chloroimidazo[1,2-A]pyridin-2-amine as a core intermediate for synthesizing imidazopyridine amide (IPA) analogs targeting Mycobacterium tuberculosis QcrB. SAR evidence indicates that 6- or 7-chloro substitution enhances both antimycobacterial activity and metabolic stability relative to unsubstituted scaffolds, making this chlorine-bearing intermediate a strategic choice for hit-to-lead optimization in anti-TB drug discovery programs [1]. This scaffold aligns with the structural requirements of the Q203/Telacebec chemotype while offering a 2-amine handle for alternative vector exploration.

Kinase Inhibitor Discovery: Exploiting the 2-Amine Handle for JAK and BTK Inhibitor Scaffold Exploration

Utilize 7-Chloroimidazo[1,2-A]pyridin-2-amine for parallel synthesis of imidazo[1,2-a]pyridin-2-ylamine derivatives as potential Janus kinase (JAK) or Bruton's tyrosine kinase (BTK) inhibitors. Patent literature documents the utility of substituted imidazo[1,2-a]pyridin-2-ylamine compounds as kinase inhibitors, and the 2-amine group provides a direct synthetic entry point to this pharmacophore class, distinct from 3-carboxamide IPA analogs [2][3].

Scaffold-Hopping and Diversity-Oriented Synthesis: Rapid Analog Generation via 7-Chloro Cross-Coupling

Deploy 7-Chloroimidazo[1,2-A]pyridin-2-amine in diversity-oriented synthesis campaigns requiring regioselective functionalization. The pre-installed 7-chloro substituent enables direct palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without requiring an intermediate halogenation step, accelerating library synthesis timelines and reducing per-compound synthetic costs in medicinal chemistry workflows [4].

CNS-Penetrant Compound Design: Capitalizing on Favorable Computed Physicochemical Starting Point

Initiate CNS drug discovery programs using 7-Chloroimidazo[1,2-A]pyridin-2-amine as a starting scaffold, based on computed TPSA (43.3 Ų) and XLogP3 (2) values that reside within favorable ranges for blood-brain barrier penetration [4]. Derivatives built from this core are computationally predicted to maintain CNS-accessible property space, supporting prioritization for neuroscience target campaigns where brain exposure is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloroimidazo[1,2-A]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.